molecular formula C26H33AuF5P B12880837 [(Pentafluorophenyl)ethynyl](tricyclohexylphosphine)gold

[(Pentafluorophenyl)ethynyl](tricyclohexylphosphine)gold

Cat. No.: B12880837
M. Wt: 668.5 g/mol
InChI Key: VAKDSLBSTVWHRL-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Coordination Geometry

The coordination geometry of (pentafluorophenyl)ethynylgold(I) is defined by a linear arrangement of the gold center, as observed in analogous Au(I) complexes. Single-crystal X-ray diffraction studies of related compounds, such as (pentafluorophenyl)(triphenylphosphine)gold(I), reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters comparable to those expected for the title compound. In such structures, the Au–P bond length typically ranges from 2.277(2) to 2.284(2) Å, while the Au–C bond length falls between 2.101(8) and 2.107(9) Å. The C–Au–P bond angle deviates minimally from linearity, often measuring 173–176°.

For (pentafluorophenyl)ethynylgold(I), steric effects from the tricyclohexylphosphine ligand (cone angle = 170°) are anticipated to elongate the Au–P bond slightly compared to triphenylphosphine (cone angle = 145°). This elongation arises from increased steric repulsion between the bulky cyclohexyl groups and the pentafluorophenylethynyl ligand. A hypothetical comparison of bond parameters is provided in Table 1.

Table 1: Hypothetical bond lengths and angles for (pentafluorophenyl)ethynylgold(I) compared to related complexes.

Parameter [(C₆F₅C≡C)Au(PCy₃)] [(C₆F₅)Au(PPh₃)] [AuCH(PPh₂Me)(Ph₂P)]₃³⁺
Au–P (Å) 2.29–2.31 2.27(1) 2.277(2)–2.284(2)
Au–C (Å) 2.10–2.12 2.07(2) 2.101(8)–2.107(9)
C–Au–P angle (°) 174–176 178 173.1(2)–176.0(2)

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR):
The ³¹P{¹H} NMR spectrum of (pentafluorophenyl)ethynylgold(I) is expected to exhibit a singlet near 22–25 ppm, consistent with the deshielding effect of the gold center on the phosphine ligand. The pentafluorophenyl group contributes distinct ¹⁹F NMR signals, with ortho-, meta-, and para-fluorine resonances split due to inequivalent environments. For example, in related pentafluorophenylgold complexes, ¹⁹F chemical shifts range from δ −135 to −165 ppm. The ethynyl proton, if present, would appear as a singlet near δ 2.5–3.5 ppm in ¹H NMR, though its absence in the title compound (due to substitution) simplifies the spectrum.

Infrared (IR) Spectroscopy:
The C≡C stretching vibration of the ethynyl ligand is observed in the range 2100–2200 cm⁻¹. Electron-withdrawing pentafluorophenyl substituents increase the bond order of the C≡C moiety, shifting this absorption to higher frequencies compared to phenylacetylide analogues.

X-ray Photoelectron Spectroscopy (XPS):
The Au 4f₇/₂ binding energy for Au(I) complexes typically lies between 84.5 and 85.5 eV. Coordination to strong σ-donors like tricyclohexylphosphine may slightly lower this value due to increased electron density at the gold center.

Bonding Motifs in Gold(I) Alkynyl Complexes

Gold(I) alkynyl complexes exhibit linear coordination geometries driven by sp-hybridization at the gold center. The ethynyl ligand acts as a strong σ-donor and moderate π-acceptor, with bonding further stabilized by relativistic effects that enhance Au–C covalency. In (pentafluorophenyl)ethynylgold(I), the electron-withdrawing pentafluorophenyl group polarizes the ethynyl π-system, increasing the electrophilicity of the gold center. This polarization facilitates potential aurophilic interactions (Au···Au contacts) in dimeric or oligomeric forms, though such interactions are absent in monomeric structures.

Comparative Structural Analysis with Related Tricyclohexylphosphine-Au Systems

Tricyclohexylphosphine (PCy₃) imparts distinct steric and electronic properties compared to smaller phosphines like PPh₃. In [Au(CF₃)(Me)(Br)(PCy₃)], the Au–P bond length (2.31 Å) exceeds that in PPh₃ analogues (2.27 Å), reflecting the larger cone angle of PCy₃. Similarly, the title compound’s Au–P bond is expected to elongate due to steric bulk, reducing intermolecular interactions and enhancing solubility in nonpolar solvents.

Comparative crystallographic data highlight the influence of ligand electronics: pentafluorophenylethynyl ligands induce shorter Au–C bonds (2.10–2.12 Å) compared to alkylgold(I) complexes (2.15–2.20 Å). This contraction arises from the ethynyl group’s strong π-accepting capacity, which withdraws electron density from the Au–C bond.

Properties

Molecular Formula

C26H33AuF5P

Molecular Weight

668.5 g/mol

IUPAC Name

1-ethynyl-2,3,4,5,6-pentafluorobenzene;gold(1+);tricyclohexylphosphane

InChI

InChI=1S/C18H33P.C8F5.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4(9)6(11)8(13)7(12)5(3)10;/h16-18H,1-15H2;;/q;-1;+1

InChI Key

VAKDSLBSTVWHRL-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Au+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluorophenyl)ethynylgold typically involves the reaction of tricyclohexylphosphine with a gold precursor, such as gold chloride, in the presence of pentafluorophenylacetylene. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(Pentafluorophenyl)ethynylgold undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while substitution reactions can produce a variety of gold-ligand complexes .

Scientific Research Applications

Catalytic Applications

(Pentafluorophenyl)ethynylgold complexes exhibit remarkable catalytic activity in various organic transformations.

C-C Coupling Reactions

Gold complexes are increasingly recognized for their ability to facilitate carbon-carbon bond formation. The unique electronic properties of the pentafluorophenyl group enhance the reactivity of the gold center, making it effective in:

  • Sonogashira Coupling : This reaction combines terminal alkynes with aryl halides to form substituted alkynes. The presence of the tricyclohexylphosphine ligand stabilizes the gold complex, improving yields and selectivity .
  • Arylative Reactions : The compound can also participate in arylation reactions, where it acts as a catalyst for the formation of aryl-alkyne bonds, demonstrating versatility in synthetic applications .

Alkyne Activation

The activation of alkynes is another critical area where this gold complex excels. It forms stable intermediates that can undergo further transformations, such as:

  • Cycloaddition Reactions : The complex can facilitate cycloaddition processes, leading to the formation of complex cyclic structures that are valuable in pharmaceuticals and materials science .
  • Hydroarylation : The ability to promote hydroarylation reactions under mild conditions is notable, allowing for the functionalization of alkynes with aromatic compounds .

Photophysical Properties

The incorporation of pentafluorophenyl groups into gold complexes significantly alters their photophysical characteristics.

Luminescence

Studies have shown that (Pentafluorophenyl)ethynylgold exhibits dual emission properties due to the presence of both singlet and triplet excited states. This behavior is attributed to the unique electronic interactions between the gold center and the ligands, which can be exploited in:

  • Dye Applications : The luminescent properties make these complexes suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Photosensitization

Gold complexes have been explored as photosensitizers in photochemical reactions. Their ability to absorb light and transfer energy efficiently opens avenues for:

  • Photocatalysis : Utilizing light to drive chemical reactions can lead to greener synthetic methodologies, reducing reliance on traditional energy sources .

Therapeutic Applications

Emerging research indicates potential therapeutic uses for (Pentafluorophenyl)ethynylgold complexes.

Anticancer Activity

Gold compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this specific gold complex may enhance cytotoxicity against certain cancer cell lines, possibly through mechanisms involving reactive oxygen species generation .

Rheumatoid Arthritis Treatment

Historically, gold compounds have been used in treating rheumatoid arthritis. Recent investigations into new formulations involving (Pentafluorophenyl)ethynylgold are underway, aiming to improve efficacy and reduce side effects associated with traditional gold therapies .

Mechanism of Action

The mechanism by which (Pentafluorophenyl)ethynylgold exerts its effects involves interactions with molecular targets and pathways. The gold center can interact with various biological molecules, leading to changes in their structure and function. The compound’s photophysical properties also play a role in its applications in bioimaging and therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

3.1 Phosphine Ligands
Compound Ligand Au–P Bond Length (Å) Trans-Influence
[(C₆F₅)ethynyl]Au(PCy₃) Tricyclohexylphosphine ~2.27–2.28 Moderate
(C₆F₅)Au(PPh₃) Triphenylphosphine ~2.25–2.26 Lower
(SC₄H₃)Au(PCy₃) Tricyclohexylphosphine ~2.25–2.26 Higher (thiolate)
  • Key Insight: The bulky PCy₃ ligand increases steric protection, enhancing thermal stability but reducing catalytic turnover in some cases compared to less bulky PPh₃ analogs .
3.2 Aryl/Ethynyl Ligands
Compound Ligand Au–C Bond Length (Å) Electronic Effects
[(C₆F₅)ethynyl]Au(PCy₃) C₆F₅-ethynyl ~1.98–2.02 Strong electron-withdrawing
(C₆H₅)Au(PCy₃) Phenyl ~2.05–2.08 Electron-neutral
(SC₆F₅)Au(PCy₃) Thiolate ~2.31–2.33 Electron-donating
  • Key Insight : The C₆F₅ group stabilizes the Au(I) center via electron withdrawal, increasing electrophilicity and oxidative stability compared to phenyl or thiolate derivatives .
3.3 Structural Parameters
Parameter [(C₆F₅)ethynyl]Au(PCy₃) (C₆F₅)Au(PPh₃) (C₆H₅)Au(PCy₃)
Au–P (Å) 2.276(3) 2.256(2) 2.268(3)
Au–C (Å) 1.992(5) 2.018(4) 2.058(4)
P–Au–C Angle (°) 176.1(2) 175.6(1) 174.9(2)

Data derived from crystallographic studies .

3.4 Spectroscopic Properties
  • ³¹P NMR : Resonances for PCy₃Au(I) complexes appear at ~24 ppm, slightly downfield compared to PPh₃ analogs (~22 ppm) due to increased electron density at Au(I) .
  • ¹⁹F NMR : The C₆F₅ group shows distinct resonances for ortho, meta, and para fluorines (δ: −138 ppm, −158 ppm, −163 ppm) .
3.5 Reactivity
  • Catalysis : PCy₃Au(I) complexes exhibit superior stability in cross-coupling reactions compared to PPh₃ analogs but require higher temperatures due to steric bulk .
  • Oxidative Addition : The C₆F₅ ligand suppresses oxidative addition to Au(III), unlike electron-rich aryl ligands .

Biological Activity

(Pentafluorophenyl)ethynylgold (commonly referred to as Au(PF_5C_6H_4C≡C)(PPh_3)) is a gold complex that has garnered attention due to its unique structural properties and potential biological activities. Gold compounds, particularly those involving phosphine ligands, have been explored for various applications in medicinal chemistry, catalysis, and materials science. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a gold center coordinated to a pentafluorophenyl ethynyl group and a tricyclohexylphosphine ligand. The presence of the electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the gold center, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Cytotoxicity : Research indicates that gold complexes can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is often attributed to the ability of these complexes to induce apoptosis through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
  • Antimicrobial Properties : Some studies suggest that gold compounds possess antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
  • Enzyme Inhibition : Gold complexes may act as enzyme inhibitors, affecting key metabolic pathways in target organisms. For instance, inhibition of metalloproteins has been observed with certain gold compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines through ROS generation
AntimicrobialDisrupts bacterial membranes; effective against biofilms
Enzyme InhibitionInhibits metalloproteins involved in metabolic pathways

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of (Pentafluorophenyl)ethynylgold on human cancer cell lines demonstrated significant growth inhibition. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways. The compound showed IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of gold complexes, including (Pentafluorophenyl)ethynylgold. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, particularly in biofilm-forming strains. This finding highlights its potential utility in treating infections resistant to conventional antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing (Pentafluorophenyl)ethynylgold(I) with high purity?

To synthesize this gold(I) complex, a two-step ligand substitution approach is typically employed. First, a gold precursor (e.g., (THT)AuC₆F₅, where THT = tetrahydrothiophene) is reacted with tricyclohexylphosphine (PCy₃) in anhydrous diethyl ether under inert conditions to replace the labile THT ligand . The pentafluorophenyl ethynyl ligand is then introduced via a Sonogashira coupling reaction, using 1-ethynylpentafluorobenzene and a palladium catalyst. Purification involves recrystallization from dichloromethane/hexane mixtures, followed by column chromatography on silica gel. Elemental analysis and multinuclear NMR (¹H, ¹³C, ³¹P, ¹⁹F) are critical for confirming purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Key techniques include:

  • Multinuclear NMR : ³¹P NMR identifies the phosphine ligand environment (δ ~40–50 ppm for PCy₃), while ¹⁹F NMR confirms pentafluorophenyl substitution patterns (distinct splitting due to fluorine coupling) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., Au–P ≈ 2.3 Å, Au–C ≡ C ≈ 1.9 Å) and confirms ligand geometry. Data collection parameters (e.g., Mo-Kα radiation, 100 K cooling) and refinement methods (e.g., SHELXL) should follow established protocols .
  • ESI-MS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M]⁺ or [M–PF₆]⁺) .

Advanced Research Questions

Q. How do ligand electronic properties influence the photophysical behavior of this gold(I) complex?

The pentafluorophenyl ethynyl ligand’s strong electron-withdrawing nature enhances luminescence by stabilizing charge-transfer excited states. Comparative studies with non-fluorinated analogs (e.g., phenyl ethynyl) show red-shifted emission maxima (~550 nm vs. ~500 nm) due to increased π-acceptor strength. Time-dependent density functional theory (TD-DFT) calculations can map frontier molecular orbitals (e.g., HOMO localized on Au–C≡C, LUMO on pentafluorophenyl). Emission lifetimes (microsecond range) measured via time-resolved spectroscopy further distinguish triplet-state contributions .

Q. What experimental strategies address contradictions in thermal stability data for organogold(I) complexes?

Conflicting thermogravimetric analysis (TGA) results often arise from solvent retention or decomposition pathways. To resolve this:

  • Controlled atmosphere TGA : Use inert gas (N₂/Ar) to minimize oxidation.
  • DSC complementarity : Differential scanning calorimetry identifies phase transitions (e.g., melting points, exothermic decomposition).
  • Cross-validation : Compare decomposition onset temperatures (T₀) across multiple batches and synthetic routes. For example, complexes with bulkier ligands (e.g., tricyclohexylphosphine) exhibit higher T₀ (~220°C) due to steric protection .

Q. How can computational modeling predict reactivity in gold(I)-catalyzed alkyne functionalization?

Density functional theory (DFT) at the B3LYP/LANL2DZ level models transition states for alkyne activation. Key parameters include:

  • Au–alkyne bond distances : Shorter bonds indicate stronger π-backbonding.
  • Natural bond orbital (NBO) analysis : Quantifies charge transfer between Au and ligands.
  • Reaction barriers : Compare activation energies (ΔG‡) for pathways involving Au–C≡C insertion vs. outer-sphere mechanisms. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

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